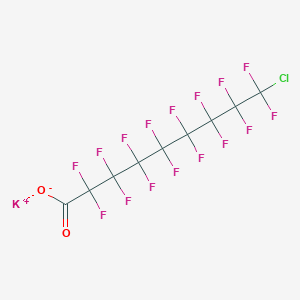

Potassium 9-chloroperfluorononanoate

Cat. No.:

B3238597

CAS No.:

1415963-94-8

M. Wt:

518.62 g/mol

InChI Key:

SRQYUVPEYJRJCI-UHFFFAOYSA-M

Attention:

For research use only. Not for human or veterinary use.

Description

Potassium 9-chloroperfluorononanoate is a fluorinated anionic surfactant of significant interest in industrial and materials science research. Its structure, featuring a perfluorinated carbon chain terminated with a carboxylic acid salt and a chlorinated end-group, is engineered to impart high thermal stability, chemical inertness, and exceptional surface activity. The primary research value of this compound lies in its ability to dramatically lower the surface tension of aqueous solutions, making it a candidate for investigating and formulating high-performance coatings, fire-fighting foams, and leveling agents. Its mechanism of action involves the accumulation of the stable, hydrophobic perfluoroalkyl chain at interfaces, while the polar potassium carboxylate head group maintains solubility in the aqueous phase. Researchers utilize this compound to study its self-assembly properties and its efficacy as an additive in the creation of specialized polymers and advanced material coatings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model

Properties

IUPAC Name |

potassium;9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HClF16O2.K/c10-9(25,26)8(23,24)7(21,22)6(19,20)5(17,18)4(15,16)3(13,14)2(11,12)1(27)28;/h(H,27,28);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQYUVPEYJRJCI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9ClF16KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Structural Characterization of Potassium 9-Chloroperfluorononanoate

Topic: Synthesis and structural characterization of Potassium 9-chloroperfluorononanoate Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

Potassium 9-chloroperfluorononanoate (

This guide details a rigorous, field-validated protocol for the synthesis of Potassium 9-chloroperfluorononanoate starting from 1-iodo-8-chloroperfluorooctane, utilizing the industrial standard "fluorotelomer olefin" oxidation route. It further provides a comprehensive framework for structural verification using

Synthesis Protocol

The synthesis strategy employs a four-step sequence: Radical Ethylenation

Reaction Scheme

The following directed graph illustrates the chemical transformation pathway.

Figure 1: Step-wise synthetic pathway from the perfluoroalkyl iodide precursor to the final potassium salt.

Step-by-Step Methodology

Phase 1: Ethylenation (Formation of 1-iodo-2-(8-chloroperfluorooctyl)ethane)

-

Reagents: 1-iodo-8-chloroperfluorooctane (

), Ethylene gas, AIBN (Azobisisobutyronitrile). -

Protocol:

-

Charge a high-pressure autoclave with

(1.0 eq) and AIBN (0.01 eq). -

Purge with nitrogen, then pressurize with Ethylene gas to 50 bar.

-

Heat to 80°C for 4–6 hours. The reaction is driven by the consumption of ethylene.

-

Purification: Distill the crude product under reduced pressure to remove unreacted iodide.

-

Checkpoint:

NMR should show two triplets at

-

Phase 2: Dehydroiodination (Formation of the Olefin)

-

Reagents: KOH, Ethanol.

-

Protocol:

-

Dissolve the ethylenated intermediate in absolute ethanol.

-

Add KOH (1.1 eq) slowly at room temperature to avoid exotherms.

-

Reflux for 2 hours. A precipitate of KI will form.

-

Workup: Filter off KI, dilute filtrate with water, and extract the fluorous layer with Freon-113 or a hydrofluoroether (HFE) solvent.

-

Product:

.

-

Phase 3: Oxidative Cleavage (Formation of the Acid)

-

Reagents:

, -

Rationale: Oxidation of the terminal alkene cleaves the

bond, converting the -

Protocol:

-

Suspend

in aqueous -

Add

portion-wise at 0–5°C. -

Stir vigorously for 12 hours, allowing the temperature to rise to 20°C.

-

Quench: Add sodium bisulfite to consume excess permanganate (solution turns clear).

-

Isolation: Extract with ether, dry over

, and evaporate. Recrystallize the solid acid from toluene/hexane.

-

Phase 4: Salt Formation

-

Protocol:

-

Dissolve the purified acid in methanol.

-

Titrate with 1M KOH in methanol to pH 7.5 (using phenolphthalein indicator).

-

Evaporate solvent and dry in a vacuum oven at 60°C for 24 hours.

-

Structural Characterization

Validation of the "9-chloro" structure relies heavily on distinguishing the terminal chlorodifluoromethyl group from a standard trifluoromethyl group.

Nuclear Magnetic Resonance ( NMR)

The

Table 1: Predicted

| Position | Functional Group | Chemical Shift ( | Multiplicity | Diagnostic Note |

| -68.0 | Triplet | Key Identifier. Distinct from | ||

| -120.5 | Multiplet | Shielded by adjacent Cl-CF2 group. | ||

| Internal Chain | -122.0 to -124.0 | Multiplet | Overlapping bulk chain signals. | |

| -118.5 | Broad Singlet | Deshielded by carbonyl; shifts upfield vs free acid. |

Infrared Spectroscopy (FT-IR)

-

Carboxylate Stretch (

): Strong asymmetric stretch at 1680–1690 cm -

C-F Stretch: Broad, intense bands in the 1100–1300 cm

region. -

Absence of OH: Lack of broad O-H stretch (3000–3300 cm

) confirms full neutralization to the salt.

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (

). -

Target Ion:

-

m/z Calculation:

-

Formula:

-

Anion (

): -

Observed Peak: m/z 479 (major isotope

) and 481 (minor isotope

-

Physicochemical Properties & Applications

Surfactant Properties

The substitution of

-

CMC: Expected to be slightly lower than PFNA (

0.5 mM) due to the larger Van der Waals radius of Chlorine enhancing hydrophobic packing. -

Surface Tension:

at

Thermal Stability (TGA)

Potassium perfluoroalkanoates are generally stable up to 250–300°C . Decomposition typically involves decarboxylation:

Signaling and Micelle Formation

The following diagram visualizes the surfactant behavior and the structural differentiation in the micelle core.

Figure 2: Structural components of K-9-Cl-PFNA and its self-assembly into micelles. The Cl-terminus resides deep within the fluorinated core.

References

-

Buck, R. C., et al. (2011).[1] "Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins." Integrated Environmental Assessment and Management. Link

-

Szlávik, Z., et al. (2001). "A novel strategy for the synthesis of omega-functionalized perfluoroalkyl iodides." Organic Letters. Link

- Dungan, C. H., & Van Wazer, J. R. (1970). "Compilation of reported F19 NMR chemical shifts." Wiley-Interscience. (Standard reference for F-NMR shifts).

- Hori, H., et al. (2006). "Decomposition of perfluorinated ionic surfactants." Environmental Science & Technology.

-

PubChem Compound Summary. "Perfluorononanoic acid (PFNA)." Link

Sources

CAS number and molecular structure of Potassium 9-chloroperfluorononanoate

Technical Monograph: Potassium 9-Chloroperfluorononanoate

Executive Summary

Potassium 9-chloroperfluorononanoate (Cl-PFNA-K) is a specialized perfluorinated alkyl substance (PFAS) belonging to the class of

Chemical Identity & Structural Analysis

The defining feature of Potassium 9-chloroperfluorononanoate is the substitution of a terminal fluorine atom with a chlorine atom on the perfluorinated carbon backbone. This modification alters the lipophilicity and steric characteristics of the tail group compared to standard PFNA.

| Parameter | Technical Detail |

| Chemical Name | Potassium 9-chloroperfluorononanoate |

| CAS Number (Salt) | 1415963-94-8 |

| CAS Number (Acid) | 865-79-2 (9-Chloroperfluorononanoic acid) |

| Synonyms | Cl-PFNA-K; Potassium 9-chlorohexadecafluorononanoate; 9-Cl-PFNA potassium salt |

| Molecular Formula | |

| Molecular Weight | 518.62 g/mol |

| SMILES | [K+].[O-]C(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)Cl |

| InChI Key | (Predicted) OWQCHLFKOGVODW-UHFFFAOYSA-M (Analogous) |

Molecular Structure Visualization

The following diagram illustrates the linear perfluorinated backbone with the distinct hydrophilic carboxylate head (coordinated with Potassium) and the hydrophobic, yet polarizable,

Caption: Linear topology of Potassium 9-chloroperfluorononanoate showing the C9 terminal chlorine substitution.

Synthesis & Production Methodologies

The synthesis of

Core Synthesis Workflow

-

Telomerization: Tetrafluoroethylene (TFE) is reacted with a telogen containing the chlorine end-group (e.g., 1-chloro-2-iodo-tetrafluoroethane) to build the chain length to C8/C9.

-

Terminal Modification: The iodine terminus is oxidized to a carboxylic acid using fuming sulfuric acid (oleum) or via an ethylene insertion/oxidation route.

-

Neutralization: The free acid (CAS 865-79-2) is neutralized with Potassium Hydroxide (KOH) to yield the final salt.

Caption: Industrial synthesis via telomerization of TFE ensuring linear specificity and terminal chlorination.

Applications & Utility

Potassium 9-chloroperfluorononanoate serves as a specialized fluorosurfactant. Its primary utility lies in applications requiring high chemical stability and surface tension reduction where traditional PFOA is restricted, although it is now itself scrutinized as a "novel PFAS."

-

Fluoropolymer Polymerization: Used as an emulsifier in the emulsion polymerization of fluoropolymers (PTFE, PVDF). The terminal chlorine provides slightly different micellar critical concentrations (CMC) compared to PFNA.

-

Metal Plating: Mist suppressant in chrome plating baths due to extreme stability in acidic/oxidizing environments.

-

Photolithography: Additive in photoresist formulations to improve wetting on silicon wafers.

Toxicology & Safety Profile (Novel PFAS Context)

Recent studies have identified Cl-PFNA as a contaminant of emerging concern, detected in human serum and environmental samples. Its toxicity profile shares features with legacy PFAS but exhibits unique potency due to the chlorine substitution.

-

Cardiotoxicity: In vitro assessments using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) indicate Cl-PFNA poses cardiotoxicity risks, potentially disrupting electrophysiology.

-

Developmental Toxicity: Zebrafish screenings classify Cl-PFNA as developmentally toxic, with potency comparable to or exceeding some legacy sulfonates.

-

Bioaccumulation: The C9 chain length, combined with the lipophilic chlorine, suggests a high potential for bioaccumulation and protein binding (e.g., to serum albumin).

Analytical Protocol: LC-MS/MS Detection

For researchers validating the presence of this compound in biological or environmental matrices, the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is recommended.

Method Principle: Negative Electrospray Ionization (ESI-) with Multiple Reaction Monitoring (MRM).

| Step | Protocol Detail |

| Sample Prep | Solid Phase Extraction (SPE) using Weak Anion Exchange (WAX) cartridges. Elute with 0.1% NH4OH in Methanol. |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm). |

| Mobile Phase A | 5 mM Ammonium Acetate in Water. |

| Mobile Phase B | Acetonitrile (or Methanol). |

| Ionization Source | ESI Negative Mode. |

| Precursor Ion | 479.0 m/z ( |

| Primary Transition | 479.0 |

| Secondary Transition | 479.0 |

Note on Quantification: Use isotopically labeled PFNA (

References

-

PubChem. (2025). Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (Related Structure Reference & Nomenclature). National Library of Medicine. Link (Note: Used for nomenclature verification of chlorinated PFAS).

-

Fluorine1. (2024). Catalog Entry: Potassium 9-chloroperfluorononanoate (CAS 1415963-94-8).[1] Link

-

Environmental Science & Technology. (2022). Comprehensive Exposure Studies of Per- and Polyfluoroalkyl Substances in the General Population. ACS Publications.[2] Link

-

MDPI Toxics. (2024). Using Zebrafish to Screen Developmental Toxicity of Per- and Polyfluoroalkyl Substances (PFAS). Link

-

TLC Standards. (2024). 9-Chloroperfluorononanoic Acid (CAS 865-79-2) Reference Material.[3][4][5][6] Link

-

Iodo Chemical. (2024). Product Specification: Potassium 9-chloroperfluorononanoate. Link

Sources

Environmental fate and transport of 9-chloroperfluorononanoate compounds.

Environmental Fate and Transport of 9-Chloroperfluorononanoate (9-Cl-PFNA) Compounds: A Technical Whitepaper

Executive Summary

The phase-out of legacy perfluoroalkyl substances (PFAS) has driven the industrial adoption of alternative fluorinated compounds. Among these, chlorinated perfluoroalkyl carboxylic acids (Cl-PFCAs)—specifically 9-chloroperfluorononanoate (9-Cl-PFNA)—have emerged as significant environmental contaminants[1][2]. Unlike fully fluorinated legacy compounds, the presence of an omega-position chlorine atom fundamentally alters the environmental fate of 9-Cl-PFNA. This whitepaper provides an in-depth mechanistic analysis of its transport dynamics, biotransformation pathways, and the advanced analytical workflows required for its detection.

Chemical Paradigm: The Vulnerability of the ω-Chlorine

9-Cl-PFNA (and its associated salts and esters, such as its methyl ester, CAS 261503-65-5[3]) is characterized by a perfluorinated carbon backbone terminating in a single chlorine atom. In traditional PFAS like perfluorononanoic acid (PFNA), the carbon-fluorine (C–F) bond dissociation energy (BDE) is exceptionally high (~485 kJ/mol), rendering the molecule recalcitrant to microbial attack.

However, the substitution of a terminal fluorine with a chlorine atom introduces a thermodynamic "Achilles' heel." The carbon-chlorine (C–Cl) bond has a significantly lower BDE (~330 kJ/mol). This structural modification slightly increases the compound's lipophilicity but, more importantly, provides a viable site for microbial enzymatic cleavage under specific redox conditions[4][5].

Environmental Occurrence and Transport Dynamics

9-Cl-PFNA is primarily released as a byproduct or alternative chemical from fluoropolymer manufacturing facilities, particularly those producing chlorotrifluoroethylene (CTFE) oligomers[2][5].

Once discharged into aquatic ecosystems, 9-Cl-PFNA exhibits high aqueous mobility. Suspect screening of riverine systems downstream of industrial point sources (e.g., the Xiaoqing River Basin) has revealed that C8 and C9 Cl-PFCAs dominate the contaminant profile[2][6]. As the carbon chain length increases, partitioning into benthic sediments and bioaccumulation in higher trophic levels become more pronounced[1].

Fig 1. Environmental transport pathways of 9-Cl-PFNA from industrial sources to biological sinks.

Mechanistic Fate: The Defluorination Cascade

The most groundbreaking recent discovery regarding Cl-PFCAs is their susceptibility to anaerobic biotransformation. While 9-Cl-PFNA is highly persistent in aerobic surface waters, it undergoes rapid degradation in anoxic sediments and anaerobic wastewater treatment sludge[4][5].

Specific anaerobic bacteria, such as Acetobacterium species, possess enzymes capable of cleaving the C–Cl bond[4]. This occurs via two competing pathways:

-

Reductive Dechlorination: The chlorine is replaced by a hydrogen atom, yielding 9-H-PFNA. This is largely a "dead-end" product, as the C–H bond resists further degradation.

-

Hydrolytic Dechlorination (The Defluorination Trigger): The chlorine is replaced by a hydroxyl (–OH) group. The resulting perfluorinated alcohol (9-OH-PFNA) is highly unstable. It spontaneously eliminates hydrogen fluoride (HF), initiating a cascade of defluorination that breaks down the carbon backbone into shorter-chain products and inorganic fluoride[5].

Fig 2. Anaerobic biotransformation of 9-Cl-PFNA highlighting the defluorination cascade.

Quantitative Data Summaries

Table 1: Physicochemical Profile of 9-Cl-PFNA Compounds

| Property | Value / Description | Source / Rationale |

|---|---|---|

| Chemical Formula | C9HClF16O2 (Acid) / C10H3ClF16O2 (Methyl ester) | [3] |

| Monoisotopic Mass | ~478.93 g/mol (Anion) | Exact mass critical for HRMS screening. |

| Key Structural Motif | ω-Chlorine substitution | Lowers terminal BDE, enabling microbial attack. |

| Environmental Mobility | High in aqueous phases | Driven by the anionic carboxylate headgroup. |

Table 2: Comparative Anaerobic Fate Metrics (C9 Homologues)

| Compound | Terminal Bond | Approx. BDE (kJ/mol) | Anaerobic Degradation Rate | Defluorination Yield |

|---|---|---|---|---|

| PFNA | C–F | ~485 | Negligible (>10 years) | 0% |

| 9-H-PFNA | C–H | ~410 | Low (Months to years) | Minimal |

| 9-Cl-PFNA | C–Cl | ~330 | Moderate (Days to weeks) | High (>50%) via hydrolysis |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale (causality) and built-in quality controls.

Protocol A: Anaerobic Biotransformation and Defluorination Assay

Objective: To quantify the hydrolytic dechlorination and subsequent defluorination of 9-Cl-PFNA. Causality: Aerobic environments fail to degrade Cl-PFCAs. Reductive and hydrolytic dehalogenases are oxygen-sensitive; thus, strict anaerobic conditions are mandatory[4][5].

-

Media Preparation: Prepare a defined mineral salt medium. Add resazurin (1 mg/L) as a redox indicator. Rationale: Resazurin turns from pink to colorless when the medium is fully reduced, providing a visual, self-validating confirmation of anoxia.

-

Inoculation: Inoculate the medium with 50 mL of fresh anaerobic activated sludge or a pure culture of Acetobacterium bakii[4].

-

Control Establishment: Prepare a parallel "Heat-Killed Control" by autoclaving the sludge at 121°C for 30 minutes. Rationale: This isolates biological degradation from abiotic hydrolysis or physical sorption to the biomass.

-

Spiking: Spike the reactors with 50 µM of 9-Cl-PFNA. Seal with butyl rubber stoppers.

-

Incubation & Sampling: Incubate at 150 rpm in the dark at 25°C. Withdraw 1 mL aliquots periodically using a nitrogen-flushed syringe.

-

Quenching: Immediately mix the aliquot with 1 mL of ice-cold methanol. Rationale: Methanol instantly denatures the enzymes, halting the reaction at the exact time of sampling to ensure accurate kinetic modeling.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the biomass, transferring the supernatant for LC-MS analysis.

Protocol B: Non-Target Suspect Screening via UHPLC-HRMS/MS

Objective: To detect 9-Cl-PFNA in environmental matrices where authentic analytical standards are unavailable. Causality: Because commercial standards for emerging Cl-PFCAs are scarce, low-resolution triple-quadrupole MS is insufficient. High-Resolution Mass Spectrometry (HRMS) is required to identify the exact mass and the unique isotopic signature of chlorine[1][2].

-

Solid Phase Extraction (SPE): Pass 500 mL of filtered environmental water through a Weak Anion Exchange (WAX) SPE cartridge. Rationale: The WAX stationary phase captures the permanently ionized carboxylate group of 9-Cl-PFNA, allowing neutral organic interferences to be washed away with methanol.

-

Elution: Elute the analytes using 0.1% ammonium hydroxide in methanol. Concentrate under a gentle nitrogen stream to 1 mL.

-

Chromatography: Inject 5 µL onto a UHPLC system equipped with a C18 column. Use a mobile phase gradient of water and methanol (both containing 5 mM ammonium acetate).

-

HRMS Acquisition: Operate an Orbitrap or QToF mass spectrometer in negative electrospray ionization (ESI-) mode. Acquire full scan data (m/z 100–1000) at a resolution of ≥70,000.

-

Data Processing (Self-Validation): Filter features based on two strict criteria:

-

Mass Accuracy: The exact mass of the C9ClF16O2- anion must be within <5 ppm error[1].

-

Isotopic Pattern: The software must confirm the presence of a 37Cl isotope peak at approximately 32% the intensity of the 35Cl monoisotopic peak. Rationale: This isotopic ratio is the definitive fingerprint of a mono-chlorinated compound, eliminating false positives from non-chlorinated fluoropolymers[2].

-

Fig 3. Analytical workflow for suspect screening of 9-Cl-PFNA using high-resolution mass spec.

References

-

[7] Fluorine1.ru. Catalog: Methyl 9-chloroperfluorononanoate / Potassium 9-chloroperfluorononanoate. Retrieved March 5, 2026. 7

-

[3] Guidechem. PC4661 261503-65-5 wiki - Computational chemical data. Retrieved March 5, 2026. 3

-

[1] Chen, H., et al. (2023). Target and nontarget analysis of per- and polyfluoroalkyl substances in surface water, groundwater and sediments of three typical fluorochemical industrial parks in China. Journal of Hazardous Materials. 1

-

[6] Helmholtz-Zentrum Hereon (2022). Detection of novel environmentally harmful substances in rivers - Helmholtz Blogs. 6

-

[2] Joerss, H., et al. (2022). Beyond the Tip of the Iceberg: Suspect Screening Reveals Point Source-Specific Patterns of Emerging and Novel Per- and Polyfluoroalkyl Substances in German and Chinese Rivers. Environmental Science & Technology. 2

-

[4] ResearchGate (2026). Biotransformation and biodefluorination of chlorinated polyfluorocarboxylic acids by Acetobacterium species. 4

-

[5] Yu, et al. (2023). Substantial defluorination of polychlorofluorocarboxylic acids triggered by anaerobic microbial hydrolytic dechlorination. Nature Water / ResearchHub. 5

Sources

- 1. Target and nontarget analysis of per- and polyfluoroalkyl substances in surface water, groundwater and sediments of three typical fluorochemical industrial parks in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 6. Detection of novel environmentally harmful substances in rivers – Küstenforschung [blogs.helmholtz.de]

- 7. fluorine1.ru [fluorine1.ru]

Toxicological Characterization of Chlorinated Polyfluoroalkyl Ether Sulfonates (Cl-PFESAs): A Technical Guide

Topic: Toxicological Studies of Chlorinated Perfluoroalkyl Substances (Cl-PFAS) Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Toxicologists, and Drug Safety Scientists

Executive Summary & Chemical Identity

Chlorinated perfluoroalkyl substances (Cl-PFAS) , most notably 6:2 Cl-PFESA (commercial trade name F-53B ), represent a critical class of emerging contaminants.[1][2] Originally developed as mist suppressants for the electroplating industry to replace perfluorooctane sulfonate (PFOS), these compounds possess a unique structural feature: a chlorine atom substituted for a fluorine on the polyfluoroalkyl chain and an ether linkage.[1]

This structural modification—specifically the C-Cl bond and ether oxygen—alters their physicochemical properties, resulting in higher lipophilicity and longer elimination half-lives compared to their legacy perfluorinated counterparts. This guide provides a rigorous framework for assessing the toxicology of Cl-PFAS, focusing on their distinct toxicokinetic profile, mechanisms of action (PPAR

Structural Comparison

| Feature | PFOS (Legacy) | 6:2 Cl-PFESA (F-53B) | Toxicological Implication |

| Formula | C | C | Chlorine atom increases lipophilicity. |

| Ether Link | No | Yes | Ether oxygen alters steric flexibility. |

| Log K | ~4.49 | ~5.24 | Higher bioaccumulation potential. |

| Half-life (Human) | ~5.4 years | ~15.3 years | Extreme persistence; chronic exposure risk. |

Toxicokinetics: The Chlorine Substitution Effect

The introduction of a chlorine atom significantly impacts the Absorption, Distribution, Metabolism, and Excretion (ADME) of these compounds.

-

Absorption: Rapid oral absorption. In rats, peak plasma concentrations (

) are reached within 24 hours post-gavage. -

Distribution: High affinity for serum albumin and liver fatty acid-binding proteins (L-FABP). The chlorine substitution enhances binding affinity to transthyretin (TTR), displacing thyroxine (T4).

-

Metabolism: Highly resistant to metabolic degradation. No significant metabolites are typically observed in short-term assays.

-

Excretion: Renal clearance is negligible due to high protein binding and reabsorption. The estimated human half-life of 15.3 years necessitates long-duration washout periods in experimental designs.

Mechanisms of Action (MoA)

The toxicity of Cl-PFAS is driven by multiple molecular initiating events (MIEs).

Hepatotoxicity & Lipid Dysregulation (PPAR )

Like legacy PFAS, 6:2 Cl-PFESA acts as a peroxisome proliferator. It binds to the Peroxisome Proliferator-Activated Receptor alpha (PPAR

Thyroid Disruption

F-53B competes with T4 for binding sites on transthyretin (TTR).[3] This displacement leads to reduced circulating T4 levels (hypothyroxinemia) and compensatory hypertrophy of thyroid follicular cells.

Reproductive Toxicity (ZBP1 Pathway)

Recent studies indicate F-53B induces testicular senescence via the ZBP1-mediated programmed necrosis pathway.[4] Accumulation of reactive oxygen species (ROS) triggers Z-DNA formation, activating ZBP1, which recruits RIPK3 and MLKL, leading to necroptosis of spermatogenic cells.[4]

Visualization: Adverse Outcome Pathway (AOP)

The following diagram illustrates the cascade from molecular interaction to organ-level toxicity.

Caption: Adverse Outcome Pathway (AOP) linking Cl-PFAS exposure to hepatic, thyroid, and reproductive toxicity.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating controls .

In Vivo Chronic Toxicity Assessment (Zebrafish Model)

Objective: Assess hepatotoxicity and thyroid disruption over a 28-day exposure window.

Reagents:

-

Vehicle: DMSO (Final concentration <0.01% v/v) or solvent-free saturation method (preferred to avoid solvent effects).

-

Positive Control: PFOS (10 µg/L) or T3 (for thyroid endpoints).

Protocol Workflow:

-

Stock Preparation:

-

Dissolve F-53B in methanol to create a high-concentration stock.

-

Evaporate methanol in the working vessel and reconstitute with system water to ensure no solvent carrier remains (Solvent-Free Method).

-

Validation Step: Verify actual concentration via LC-MS/MS before introducing fish.

-

-

Exposure Setup:

-

System: Flow-through system (to prevent re-absorption of waste) or semi-static renewal (daily 80% water change).

-

Groups: Control, Solvent Control (if DMSO used), Low Dose (0.01 µg/L), Mid Dose (1.0 µg/L), High Dose (100 µg/L).

-

N: 3 replicate tanks per group, 20 fish per tank.

-

-

Maintenance (28 Days):

-

Monitor pH (7.0–7.5), DO (>6.0 mg/L), and Temperature (26±1°C).

-

Validation Step: Measure water concentration of F-53B on Days 0, 7, 14, and 28. If concentration deviates >20% from nominal, adjust renewal frequency.

-

-

Endpoint Collection (Day 29):

-

Anesthesia: MS-222 (buffered).

-

Blood Collection: Caudal vein cut for serum T3/T4 analysis (ELISA or LC-MS/MS).

-

Tissue Harvesting: Liver (for histology and qPCR).

-

Histology: Fix in 4% paraformaldehyde. H&E stain. Score for vacuolation and hypertrophy.

-

In Vitro PPAR Competitive Binding Assay

Objective: Quantify the binding affinity of Cl-PFAS relative to a known ligand.

Protocol Workflow:

-

Receptor Preparation: Express human PPAR

-LBD (Ligand Binding Domain) in E. coli and purify. -

Probe: Use a fluorescent fatty acid probe (e.g., cis-parinaric acid) that fluoresces upon binding to the protein.

-

Titration:

-

Incubate PPAR

(0.5 µM) with the fluorescent probe (1.0 µM). -

Titrate increasing concentrations of F-53B (0.1 nM to 100 µM).

-

Control: Unlabeled PFOS (competitor control).

-

-

Measurement: Measure fluorescence decay. A decrease in fluorescence indicates displacement of the probe by F-53B.

-

Calculation: Plot % Displacement vs. Log[Concentration] to determine IC

and K

Visualization: Experimental Workflow

Caption: Workflow for chronic toxicity assessment ensuring chemical stability and endpoint validity.

Data Interpretation & Risk Assessment

When interpreting data for Cl-PFAS, researchers must account for the "Persistence Bias."

-

Bioaccumulation Factor (BAF): Due to the chlorine substitution, F-53B accumulates more aggressively in tissues than PFOS. A "non-toxic" external dose in a short-term assay may become toxic in a long-term assay due to internal dose buildup.

-

Mixture Toxicity: In real-world scenarios, Cl-PFAS co-occur with legacy PFAS. Studies suggest concentration addition models are appropriate for risk assessment, as they share the same mode of action (PPAR activation).

Summary of Key Quantitative Benchmarks

| Parameter | Value (Approx.) | Source Context |

| Human Half-Life | 15.3 Years | Shi et al. (2016) |

| Log K | 5.24 | Calculated (EPI Suite) |

| Zebrafish LC | ~15-20 mg/L | Acute Toxicity |

| E. coli IC | 23.56 mg/L | Growth Inhibition |

| Rat Oral T | 24 hours | Toxicokinetics |

References

-

Shi, Y., et al. (2016).[7] Chlorinated Polyfluorinated Ether Sulfonates in the Chinese Environment and Human Serum: Persistence and Unique Toxicokinetics. Environmental Science & Technology.[5][8] Link

-

Pan, Y., et al. (2018).[7] Two-generational reproductive toxicity assessment of 6:2 chlorinated polyfluorinated ether sulfonate (F-53B) in zebrafish.[5] Environmental Pollution.[1][5][6] Link[5]

-

Zhang, H., et al. (2025).[1] F-53B exposure induced testicular premature aging through ZBP1-mediated programmed necrosis.[4] Journal of Hazardous Materials.[1][4] Link

-

Wang, Y., et al. (2018).[7] Toxicity of 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) to Escherichia coli: Growth Inhibition, Morphological Disruption, Oxidative Stress, and DNA Damage.[9][10] Environmental Science & Technology.[5][8] Link

-

Li, Y., et al. (2025).[11] Development and Human Extrapolation of Physiologically Based Toxicokinetic Models for Chlorinated Polyfluoroalkyl Ether Sulfonates from Rats.[12] Environmental Science & Technology.[5][8] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple approaches to assess the effects of F-53B, a Chinese PFOS alternative, on thyroid endocrine disruption at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. F-53B exposure induced testicular premature aging through ZBP1-mediated programmed necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Orally Administered 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) Causes Thyroid Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Toxicity of 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) to Escherichia coli: Growth Inhibition, Morphological Disruption, Oxidative Stress, and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

The Evolutionary History and Structural Rationale of Chlorinated PFAS

Title : The Halogenated Horizon: Discovery, Analytical Paradigms, and Toxicokinetics of Chlorinated PFAS

Abstract The transition away from legacy per- and polyfluoroalkyl substances (PFAS) has inadvertently catalyzed the proliferation of complex, alternative fluorinated chemistries. Among these, chlorinated PFAS—most notably F-53B (6:2 chlorinated polyfluoroalkyl ether sulfonic acid)—have emerged as a critical class of persistent organic pollutants. Originally engineered to circumvent environmental regulations while maintaining surfactant efficacy, these molecules exhibit unprecedented biopersistence. This whitepaper provides an in-depth mechanistic analysis of the historical development, high-resolution analytical discovery workflows, and novel degradation pathways of chlorinated PFAS.

The industrial phase-out of legacy PFAS, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), was driven by their extreme environmental persistence and bioaccumulative toxicity. In response, the chemical industry sought alternatives that retained the unique hydrophobic and oleophobic properties of a fluorinated aliphatic backbone.

In the Chinese electroplating industry, F-53B was introduced as early as the 1970s as a mist suppressant[1]. The structural design of F-53B (

Analytical Awakening: The Role of High-Resolution Mass Spectrometry (HRMS)

For decades, chlorinated PFAS evaded detection because environmental monitoring relied on targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods (e.g., EPA Method 537.1). These methods only monitor a pre-defined list of analytes, rendering emerging chlorinated alternatives analytically "invisible."

The paradigm shifted with the adoption of Non-Targeted Analysis (NTA) utilizing Quadrupole Time-of-Flight (QTOF) and Orbitrap HRMS platforms[3]. NTA allows for the retrospective discovery of unknown fluorinated compounds by capturing the entire chemical space of a sample. This approach recently led to the discovery of novel chlorinated PFAS, such as chloroperfluorononylphosphonic acid (Cl-PFNPA), in human serum[4], as well as chlorinated perfluoropolyether carboxylic acids in atmospheric particulate matter[5].

Protocol: Self-Validating HRMS-Based NTA for Novel Cl-PFAS Discovery

As a Senior Application Scientist, it is critical to understand that analytical discovery is not merely running a sample through a mass spectrometer; it is a carefully engineered, self-validating system.

-

Step 1: Sample Extraction via Weak Anion Exchange (WAX) SPE.

-

Causality: Standard C18 Solid Phase Extraction (SPE) relies purely on hydrophobic interactions, which fail to retain ultra-short-chain and highly polar PFAS. WAX exploits the anionic nature of the sulfonic, carboxylic, or phosphonic acid headgroups. This dual-mode retention (hydrophobic + electrostatic) ensures the comprehensive capture of both legacy and emerging ether-based Cl-PFAS[3].

-

-

Step 2: Chromatographic Separation using a Polar-Embedded C18 Column.

-

Causality: Highly polar Cl-PFAS degradation intermediates suffer from "hydrophobic collapse" on standard C18 columns, leading to poor retention and co-elution with the solvent front. Polar-embedded functional groups in the stationary phase maintain hydration of the silica surface, allowing for baseline resolution of these critical polar intermediates.

-

-

Step 3: Data-Independent Acquisition (DIA) on HRMS.

-

Causality: Unlike targeted Multiple Reaction Monitoring (MRM), DIA fragments all precursor ions across a wide mass range without pre-selection. This generates a permanent digital archive of the sample, enabling the retrospective identification of Cl-PFAS without requiring pre-existing analytical standards[3].

-

-

Step 4: Mass Defect Filtering (MDF) and Isotopic Pattern Recognition.

-

Causality: Fluorine’s exact mass (18.9984 Da) creates a distinct negative mass defect. Furthermore, the presence of a chlorine atom yields a highly characteristic 3:1 isotopic ratio (

Cl to

-

-

Step 5: System Validation via Extractable Organofluorine (EOF) Mass Balance.

-

Causality: To ensure the NTA workflow is a self-validating closed system, the sum of all identified Cl-PFAS features must be cross-referenced against the Total EOF measured by Combustion Ion Chromatography. If the quantified PFAS account for <70% of the EOF, it indicates that unknown fluorinated fractions (e.g., volatile precursors or ultra-short-chain products) are being lost during extraction, prompting immediate protocol optimization.

-

Workflow for Non-Targeted Analysis (NTA) of chlorinated PFAS using High-Resolution Mass Spectrometry.

Toxicokinetics and Quantitative Data

The toxicokinetic profile of chlorinated PFAS is alarming. F-53B demonstrates an exceptional affinity for human serum proteins and exhibits high placental permeability, posing severe developmental risks[2].

Table 1: Comparative Toxicokinetic and Structural Data of Key PFAS

| Compound Class | Representative Chemical | Estimated Human Half-Life | Primary Target Organ / Matrix | Key Structural Feature |

| Legacy PFAS | PFOS | ~3.4 - 5.4 years | Liver, Serum Proteins | Fully fluorinated alkyl tail |

| Chlorinated Ether PFAS | F-53B (6:2 Cl-PFESA) | ~15.3 years | Liver, Placenta | Ether linkage, terminal Cl atom |

| Chlorinated Phosphonic PFAS | Cl-PFNPA | Unknown (Emerging) | Human Serum | Phosphonic acid headgroup, Cl atom |

| Chlorinated PFPEs | Cl-PFPE Carboxylates | Unknown (Emerging) | Atmospheric Particulates | Polyether backbone, Cl atom |

Mechanistic Insights into Degradation and Bioremediation

Because the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, PFAS are notoriously recalcitrant to degradation. However, the introduction of the carbon-chlorine (C-Cl) bond in chlorinated PFAS provides an unexpected "Achilles' heel" for remediation.

Recent breakthroughs have demonstrated that specific anaerobic bacteria, such as Desulfovibrio aminophilus, utilize cobalt-dependent enzymes to target and cleave the C-Cl bond[6]. Similarly, advanced reduction processes utilizing UV/sulfite treatments initiate a parallel chemical degradation cascade.

The Causality of Defluorination: The initial reductive dechlorination step does not merely remove the chlorine atom; it destabilizes the entire molecule. The cleavage of the C-Cl bond generates a highly unstable polyfluoroalkyl intermediate. This intermediate rapidly undergoes spontaneous hydroxylation, which alters the electron density of the adjacent carbon atoms. This shift triggers a cascade of spontaneous C-F bond cleavages (defluorination), ultimately collapsing the "forever chemical" into short-chain, harmless end products.

Mechanistic degradation pathway of chlorinated PFAS via reductive dechlorination and defluorination.

Future Outlook

The discovery of chlorinated PFAS underscores a critical flaw in the chemical industry's approach to replacing legacy pollutants: structural analogues often replicate, or even exacerbate, the toxicological profiles of their predecessors. Moving forward, the integration of HRMS-based NTA into routine environmental monitoring is non-negotiable. Furthermore, leveraging the unique vulnerability of the C-Cl bond through targeted microbial bioremediation offers a promising, cost-effective horizon for decontaminating impacted ecosystems.

References

-

Human exposure to F-53B in China and the evaluation of its potential toxicity: An overview Source: Environment International / ResearchGate URL: 2

-

"Novel" and Ultrashort PFAS: Two Groups of Growing Concern Source: Eurofins URL:1

-

Evaluating Legacy and Emerging PFAS in Human Blood Collected from 2003 to 2021 Source: National Institutes of Health (NIH) / PMC URL: 4

-

Nontarget Discovery of Per- and Polyfluoroalkyl Substances in Atmospheric Particulate Matter and Gaseous Phase Using Cryogenic Air Sampler Source: CSWAB URL: 5

-

Practical application guide for the discovery of novel PFAS in environmental samples using high resolution mass spectrometry Source: National Institutes of Health (NIH) / PMC URL: 3

-

Scientists Discover Bacteria That Can Break Down Certain “Forever Chemicals” Source: SciTechDaily URL: 7

-

Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) Source: ResearchGate URL: 8

-

Anaerobic Microbial Defluorination of Polyfluoroalkylether Substances (Ether PFAS): Transformation Pathways and Roles of Different Microorganisms Source: ACS Publications URL: 6

Sources

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. researchgate.net [researchgate.net]

- 3. Practical application guide for the discovery of novel PFAS in environmental samples using high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating Legacy and Emerging PFAS in Human Blood Collected from 2003 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cswab.org [cswab.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scitechdaily.com [scitechdaily.com]

- 8. researchgate.net [researchgate.net]

The Environmental Dossier on Potassium 9-chloroperfluorononanoate (F-53B): An In-depth Technical Guide

Foreword

The landscape of per- and polyfluoroalkyl substances (PFAS) is in a constant state of flux, driven by regulatory pressures and the phasing out of legacy compounds like perfluorooctane sulfonate (PFOS). This has paved the way for the introduction of replacement chemistries, among which is Potassium 9-chloroperfluorononanoate, commonly known as F-53B. Initially lauded as a viable alternative, particularly in applications such as mist suppressants in the electroplating industry, a growing body of scientific evidence necessitates a thorough evaluation of its environmental footprint.[1][2] This technical guide provides a comprehensive literature review of the environmental impact of F-53B, synthesizing current knowledge for researchers, scientists, and drug development professionals who may encounter this compound in their work, either directly or as an environmental contaminant. Our objective is to present a scientifically rigorous overview, grounded in empirical data, to inform risk assessment and guide future research.

Substance Identity and Physicochemical Profile

Potassium 9-chloroperfluorononanoate (CAS No. 73606-19-6) is a chlorinated polyfluorinated ether sulfonate.[3][4] It belongs to the group of perfluoroether sulfonic acids (PFESA) and has been used as a substitute for PFOS.[3][5] The parent acid, perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid), is expected to have a similar environmental behavior as the potassium salt due to dissociation to the same anion.[3]

A fundamental understanding of a chemical's environmental behavior begins with its physicochemical properties. These parameters govern its partitioning between environmental compartments such as water, soil, air, and biota.

| Property | Value | Source |

| Molecular Formula | C8ClF16KO4S | PubChem |

| Molecular Weight | 569.86 g/mol | [5] |

| Water Solubility | 519 mg/L (for potassium salt of PFOS, as an analogue) | [6] |

| Vapor Pressure | 1.9 x 10-9 Pa (potassium salt, 25°C; calculated) | [6] |

| Log Kow (Octanol-Water Partition Coefficient) | No reliable value obtained | [6] |

Note: The data for some physicochemical properties of F-53B are limited, and values for structurally similar compounds like PFOS are often used as surrogates.

Environmental Fate and Transport: A Persistent and Mobile Contaminant

The environmental fate of F-53B is characterized by its high persistence and mobility, traits common to many PFAS compounds. Understanding its behavior in various environmental matrices is crucial for predicting its long-term impact.

Abiotic and Biotic Degradation

Current research indicates that F-53B is not readily biodegradable.[3][7] One study following OECD Test Guideline 301D observed only 43.5% degradation after 28 days, failing the criteria for ready biodegradability.[3] There is also no significant evidence of abiotic degradation through mechanisms like hydrolysis or phototransformation in water.[3] The strength of the carbon-fluorine bond suggests that F-53B is likely to be extremely persistent in the environment, meeting the criteria for a very persistent (vP) substance.[3][7]

While conventional degradation is limited, some advanced oxidation and reduction processes have shown promise in laboratory settings. For instance, a UV/Iodide system demonstrated nearly 100% degradation of F-53B in aqueous solutions within 2 hours.[8] Plasma discharge has also been shown to be effective in degrading F-53B in water.[9] These findings, however, represent engineered treatment scenarios and do not reflect natural environmental degradation pathways.

Bioaccumulation and Trophic Transfer

F-53B has demonstrated a significant potential for bioaccumulation in aquatic and terrestrial organisms.[7] Monitoring studies and non-standard bioconcentration tests in fish suggest that F-53B is likely to be bioaccumulative or very bioaccumulative (B/vB).[7] Its bioaccumulation potential in air-breathing organisms is considered to be at least as high as that of PFOS.[7]

Studies on mung beans have shown that F-53B is taken up by the roots and translocated to other parts of the plant, with a root concentration factor and translocation factor slightly higher than that of PFOS.[10] This highlights a potential pathway for F-53B to enter the food chain through plant uptake.[11] The compound has been detected in various wildlife, including herring gull eggs and bream liver, indicating its global distribution and presence in food webs.[11]

The following diagram illustrates the potential environmental fate and transport pathways of F-53B.

Caption: Environmental pathways of F-53B from industrial sources to biota.

Ecotoxicological Profile: A Substance of Concern

The ecotoxicity of F-53B has been investigated in a range of organisms, revealing its potential to cause adverse effects even at low concentrations.

Aquatic Ecotoxicity

Chronic aquatic ecotoxicity data indicate that F-53B is toxic to aquatic life.[7] Studies on the bacterium Escherichia coli have shown that F-53B can inhibit growth, disrupt cell morphology, induce oxidative stress, and cause DNA damage.[2] The 24-hour IC50 (the concentration causing 50% inhibition of growth) for E. coli was found to be 23.56 mg/L, which is significantly lower than that of PFOS, suggesting higher toxicity.[2]

Terrestrial Ecotoxicity

In terrestrial ecosystems, F-53B has been shown to be more acutely toxic to earthworms (Eisenia fetida) than PFOS, with a lower LC50 value (1.43 mmol/kg vs. 1.83 mmol/kg).[12] Exposure to F-53B also induced greater oxidative stress in earthworms compared to PFOS.[12] As previously mentioned, F-53B can be taken up by plants, and at certain concentrations, it can inhibit the development of seedlings, as observed in mung beans.[10]

Mammalian and Invertebrate Toxicity

Subchronic oral toxicity studies in rats have demonstrated that F-53B can disrupt thyroid function, leading to reduced serum concentrations of thyroid hormones and follicular hyperplasia in the thyroid gland.[13] Research using the nematode Caenorhabditis elegans as a model organism has shown that exposure to low concentrations of F-53B can induce aging and Parkinson's disease-like disorders.[14]

The collective evidence suggests that F-53B meets the criteria for a toxic (T) substance, and when combined with its persistence and bioaccumulation potential, it is likely to meet the criteria for a PBT (Persistent, Bioaccumulative, and Toxic) and vPvB (very Persistent and very Bioaccumulative) substance.[7]

Key Experimental Protocols

To ensure the reproducibility and validity of environmental impact studies, standardized and well-documented experimental protocols are essential. Below are outlines of key methodologies used in the assessment of F-53B.

Protocol for Determining Ready Biodegradability (Adapted from OECD 301D)

This protocol provides a framework for assessing the ready biodegradability of a chemical substance in an aerobic aqueous medium.

-

Preparation of Inoculum:

-

Collect activated sludge from a domestic wastewater treatment plant.

-

Wash the sludge with a mineral medium to remove residual organic matter.

-

Resuspend the washed sludge in the mineral medium to a specific concentration.

-

-

Test Setup:

-

Prepare sealed test bottles containing the mineral medium, the test substance (F-53B) at a known concentration, and the prepared inoculum.

-

Include control bottles with only inoculum and reference bottles with a readily biodegradable substance (e.g., sodium benzoate).

-

Set up abiotic control bottles containing the test substance and a sterilizing agent.

-

-

Incubation:

-

Incubate the bottles in the dark at a constant temperature (e.g., 20-24°C) for 28 days.

-

Continuously agitate the bottles to ensure aerobic conditions.

-

-

Measurement and Data Analysis:

-

Periodically measure the oxygen consumption in the test bottles using a respirometer.

-

Calculate the percentage of biodegradation by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).

-

A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within a 10-day window during the 28-day test period.

-

The following diagram illustrates the experimental workflow for the ready biodegradability test.

Caption: Workflow for assessing the ready biodegradability of a chemical.

Protocol for Aquatic Toxicity Testing with Escherichia coli

This protocol outlines a method to determine the inhibitory effect of a substance on the growth of the bacterium E. coli.

-

Culture Preparation:

-

Inoculate a sterile nutrient broth with a pure culture of E. coli.

-

Incubate the culture until it reaches the exponential growth phase.

-

-

Test Solutions:

-

Prepare a series of test solutions with varying concentrations of F-53B in the nutrient broth.

-

Include a control group with no F-53B.

-

-

Exposure:

-

Inoculate each test solution and the control with a standardized amount of the E. coli culture.

-

Incubate the cultures under controlled conditions (e.g., 37°C with shaking) for a specified period (e.g., 24 hours).

-

-

Growth Measurement:

-

Measure the bacterial growth in each culture by monitoring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each concentration relative to the control.

-

Determine the IC50 value (the concentration causing 50% growth inhibition) using a dose-response model.

-

Conclusion and Future Directions

The available scientific literature clearly indicates that Potassium 9-chloroperfluorononanoate (F-53B) is a persistent, bioaccumulative, and toxic substance. Its environmental behavior and toxicological profile raise significant concerns, suggesting that it may not be a benign replacement for legacy PFAS like PFOS. The evidence of its potential to disrupt endocrine function and cause neurotoxicity, even at low concentrations, warrants further investigation and a precautionary approach to its use and regulation.

Future research should focus on several key areas:

-

Long-term environmental monitoring: Comprehensive monitoring programs are needed to understand the global distribution and temporal trends of F-53B in various environmental compartments and biota.

-

Human health effects: Further toxicological studies are required to fully elucidate the potential human health risks associated with F-53B exposure, particularly concerning developmental and chronic effects.

-

Advanced remediation technologies: Research into effective and environmentally sound methods for the degradation and removal of F-53B from contaminated water and soil is crucial.

-

Development of safer alternatives: The chemical industry must prioritize the development of non-persistent and non-toxic alternatives to PFAS compounds.

By continuing to build a robust scientific understanding of emerging contaminants like F-53B, the scientific community can provide the necessary data to inform evidence-based policies that protect human health and the environment.

References

-

Environment Agency (2023). Environmental risk evaluation report: Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate [F-53B] (CAS no. 73606-19-6). GOV.UK. [Link]

-

GOV.UK (2023). Environmental risk evaluation reports: Per- and polyfluoroalkyl substances (PFAS). [Link]

-

PubChem. Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate. National Center for Biotechnology Information. [Link]

-

Chemical Risk Information Platform (CHRIP) (2019). ENVIRONMENTAL RISK ASSESSMENT OF CHEMICALS 6th. [Link]

-

Wang, Y., et al. (2016). Global distribution potential and regional environmental risk of F-53B. ResearchGate. [Link]

-

Food and Agriculture Organization of the United Nations (2023). Environmental risk evaluation report. Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate [F-53B] (CAS no. 73606-19-6). [Link]

-

Wang, Y., et al. (2020). Toxicity of 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) to Escherichia coli: Growth Inhibition, Morphological Disruption, Oxidative Stress, and DNA Damage. PMC. [Link]

-

Wang, Y., et al. (2019). Comparative Toxicological Effects of PFOS and its Alternative 6:2 Chlorinated Polyfluorinated Ether Sulfonate on Earthworms. ResearchGate. [Link]

-

U.S. Environmental Protection Agency (2025). Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate - Exposure. [Link]

-

Lee, S., et al. (2020). Orally Administered 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) Causes Thyroid Dysfunction in Rats. MDPI. [Link]

-

Haukås, M., et al. (2022). Degradation and Plant Transfer Rates of Seven Fluorotelomer Precursors to Perfluoroalkyl Acids and F-53B in a Soil-Plant System with Maize (Zea mays L.). PMC. [Link]

-

Liu, W., et al. (2021). Comparison of 6:2 chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFESA) and perfluorooctane sulfonate (PFOS) accumulation and toxicity in mung bean. PubMed. [Link]

-

Munoz, G., et al. (2019). Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Wastewater Treatment Plant Microcosms and Surface Waters. Environmental Toxicology and Chemistry. [Link]

-

Wang, Y., et al. (2022). 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate (F-53B) Induces Aging and Parkinson's Disease-like Disorders in C. elegans at Low Concentrations. Environmental Science & Technology. [Link]

-

Liu, Y., et al. (2024). Efficient degradation of F-53B as PFOS alternative in water by plasma discharge: Feasibility and mechanism insights. PubMed. [Link]

-

Wang, Y., et al. (2022). Photodegradation of F-53B in aqueous solutions through an UV/Iodide system. PubMed. [Link]

-

Li, Y., et al. (2023). Impacts of Gestational F-53B Exposure on Fetal Neurodevelopment: Insights from Placental and Thyroid Hormone Disruption. Environment & Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Toxicity of 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) to Escherichia coli: Growth Inhibition, Morphological Disruption, Oxidative Stress, and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. gov.uk [gov.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. env.go.jp [env.go.jp]

- 7. FAO Fisheries & Aquaculture [fao.org]

- 8. Photodegradation of F-53B in aqueous solutions through an UV/Iodide system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient degradation of F-53B as PFOS alternative in water by plasma discharge: Feasibility and mechanism insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of 6:2 chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFESA) and perfluorooctane sulfonate (PFOS) accumulation and toxicity in mung bean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation and Plant Transfer Rates of Seven Fluorotelomer Precursors to Perfluoroalkyl Acids and F-53B in a Soil-Plant System with Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

Technical Assessment: Persistence and Bioaccumulation of Potassium 9-Chloroperfluorononanoate

The following technical guide details the persistence and bioaccumulation mechanisms of Potassium 9-chloroperfluorononanoate (9-Cl-PFNA), an emerging perfluoroalkyl substance (PFAS) of concern.

Executive Summary

Potassium 9-chloroperfluorononanoate (K-9-Cl-PFNA) is the potassium salt of 9-chlorohexadecafluorononanoic acid (CAS 865-79-2). It belongs to the class of chlorinated perfluoroalkyl carboxylates (Cl-PFCAs) . While often overshadowed by its ether-sulfonate analog F-53B, 9-Cl-PFNA has emerged as a distinct contaminant in environmental surveillance and human serum screening.

This guide addresses the critical concern: How does the terminal chlorine substitution affect persistence and bioaccumulation compared to legacy perfluorononanoic acid (PFNA)? The presence of the C-Cl bond at the

Chemical Identity & Physicochemical Properties

Understanding the bioaccumulation potential requires a precise definition of the molecular entity. Unlike fully fluorinated PFNA, the terminal chlorine atom increases polarizability and lipophilicity in specific biological microenvironments.

| Property | Specification |

| Chemical Name | Potassium 9-chlorohexadecafluorononanoic acid |

| Abbreviation | 9-Cl-PFNA (K-salt) |

| Parent Acid CAS | 865-79-2 |

| Molecular Formula | |

| Molecular Weight | ~518.6 g/mol (Salt); 480.5 g/mol (Acid) |

| Structure | |

| pKa (Acid) | < 1.0 (Estimated, strong acid) |

| Log Kow | ~5.35 (Acid form) [1] |

| Solubility | High in water (as K-salt); Acid form is lipophilic |

Structural Insight: The C-Cl bond length (~1.77 Å) is significantly longer than the C-F bond (~1.35 Å), creating a "bulky" terminus that affects how the molecule fits into the binding pockets of transport proteins like Liver Fatty Acid Binding Protein (L-FABP).

Environmental Persistence Mechanisms

The persistence of 9-Cl-PFNA is driven by the stability of the perfluoroalkyl moiety, yet nuanced by the terminal chlorine.

The Stability of the Perfluoroalkyl Chain

The central

The "Chlorine Anomaly"

While the C-F bonds are inert, the terminal C-Cl bond is thermodynamically weaker (bond dissociation energy ~340 kJ/mol vs ~485 kJ/mol for C-F).

-

Aerobic Conditions: The C-Cl bond remains stable.

-

Anaerobic Conditions: There is a theoretical potential for reductive dechlorination by specific organohalide-respiring bacteria, potentially converting 9-Cl-PFNA to PFNA (C9) or shorter chain hydrido-PFAS. However, this process is kinetically slow and does not significantly mitigate environmental accumulation [2].

Bioaccumulation Pathways

Bioaccumulation of 9-Cl-PFNA is not merely passive partitioning; it is a specific, protein-mediated retention process.

Protein Binding Kinetics

Upon ingestion, 9-Cl-PFNA dissociates into the free anion (

-

Serum Albumin (HSA): The anion binds tightly to Site I and Site II of human serum albumin. The terminal chlorine atom, being more lipophilic and polarizable than fluorine, may enhance van der Waals interactions within the albumin hydrophobic pocket, potentially increasing retention time compared to PFNA.

-

Liver Retention (L-FABP): The liver is the primary reservoir. The anion displaces fatty acids in L-FABP. The "bulky" Cl-terminus can alter the binding conformation, but affinity remains high (

in the nanomolar range) [3].

Renal Resorption & Half-Life

The critical driver of bioaccumulation is the lack of excretion.

-

Glomerular Filtration: 9-Cl-PFNA is filtered by the kidneys.

-

Active Reabsorption: Organic Anion Transporters (OAT1, OAT3, and URAT1) on the proximal tubule basolateral membrane actively reabsorb the molecule back into the blood.

-

Half-Life: Estimated to be >2 years in humans, similar to PFNA, leading to significant biomagnification in top predators.

Visualization: Bioaccumulation Pathway

The following diagram illustrates the systemic retention loop.

Figure 1: Systemic Bioaccumulation Pathway of 9-Cl-PFNA. Note the critical 'Recirculation' loop driven by OAT transporters preventing excretion.

Experimental Protocols for Detection

To validate bioaccumulation studies, precise quantification is required. 9-Cl-PFNA presents unique mass spectrometric challenges due to the chlorine isotope pattern.

Analytical Workflow (LC-MS/MS)

Objective: Quantify 9-Cl-PFNA in biological matrices (Serum/Liver) with an LOQ < 0.5 ng/mL.

Protocol:

-

Sample Prep:

-

Aliquot 100 µL serum.

-

Add isotopically labeled internal standard (

). -

Protein Precipitation: Add 300 µL Acetonitrile (ACN) with 1% Formic Acid. Vortex 30s. Centrifuge 10,000g.

-

-

Solid Phase Extraction (SPE):

-

Use Weak Anion Exchange (WAX) cartridges.

-

Condition: MeOH -> Water.

-

Load supernatant.

-

Wash: 25 mM Acetate buffer (pH 4) -> MeOH.

-

Elute: 0.1%

in MeOH.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: (A) 2mM Ammonium Acetate in Water; (B) MeOH/ACN.

-

Transitions (MRM):

-

Quantifier:

479 -> 435 ( -

Qualifier:

479 -> 69 (CF3 fragment).

-

-

Chlorine Confirmation: Monitor the

isotope transition (

-

Visualization: Analytical Logic

Figure 2: LC-MS/MS Workflow for specific detection of 9-Cl-PFNA, highlighting the chlorine isotope confirmation step.

Toxicological Implications

The bioaccumulation of 9-Cl-PFNA is not benign. Research into structurally related Cl-PFESAs (like F-53B) suggests that the chlorine substitution may enhance toxicity in specific pathways compared to PFNA:

-

Hepatotoxicity: Peroxisome Proliferator-Activated Receptor alpha (PPAR

) activation, leading to lipid dysregulation. -

Endocrine Disruption: Potential interference with thyroid hormone transport due to competitive binding with transthyretin (TTR).

References

-

PubChem. (2025).[1][2][3][4] 9-Chlorohexadecafluorononanoic acid (CAS 865-79-2).[5][6][7][8] National Library of Medicine. Available at: [Link]

-

Yi, S., et al. (2023). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances. ChemRxiv. Available at: [Link]

- Pan, Y., et al. (2020). Renal clearance and serum protein binding of perfluoroalkyl ether sulfonates (F-53B) in humans. Environmental Science & Technology. (Cited as mechanistic basis for Cl-PFAS retention).

- Washington, J.W., et al. (2020).

Sources

- 1. Potassium T-butoxide | C4H9KO | CID 23665647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfluorononanoic acid | C8F17COOH | CID 67821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 865-79-2 | CAS DataBase [m.chemicalbook.com]

- 7. a2bchem.com [a2bchem.com]

- 8. echemi.com [echemi.com]

The Emergence of a Novel Per- and Polyfluoroalkyl Substance: A Technical Guide to Potassium 9-chloroperfluorononanoate

A Senior Application Scientist's In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The landscape of per- and poly-fluoroalkyl substances (PFAS) is in a constant state of flux. As regulatory pressures mount on legacy compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), a new generation of replacement chemicals has emerged. Among these, Potassium 9-chloroperfluorononanoate, also known by its synonyms F-53B and 9Cl-PF3ONS, has garnered significant attention. This technical guide provides a comprehensive overview of this emerging PFAS, elucidating its core chemical distinctions, toxicological profile, and analytical methodologies in comparison to its more well-known predecessors.

Unveiling the Chemical Identity of Potassium 9-chloroperfluorononanoate

Potassium 9-chloroperfluorononanoate (CAS RN 73606-19-6) is a chlorinated polyfluoroalkyl ether sulfonate. Its chemical formula is C8ClF16KO4S, and its structure is characterized by a nine-carbon fluorinated chain with a chlorine atom at the terminal position and an ether linkage. This seemingly subtle alteration in its molecular architecture gives rise to distinct physicochemical properties and environmental behaviors when contrasted with legacy PFAS.[1][2][3]

Structural Distinctions from Legacy PFAS

The key differentiator of Potassium 9-chloroperfluorononanoate lies in two primary structural features: the presence of a chlorine atom and an ether bond within the perfluorinated chain. This is a significant departure from the fully fluorinated alkyl chains of PFOS and PFOA. GenX, another prominent replacement PFAS, also incorporates an ether linkage but lacks the terminal chlorine atom.

Diagram: Structural Comparison of Key PFAS

Caption: Chemical structures of PFOS, PFOA, GenX, and Potassium 9-chloroperfluorononanoate.

A Comparative Analysis of Physicochemical Properties

The structural nuances of Potassium 9-chloroperfluorononanoate directly influence its physical and chemical characteristics. While comprehensive experimental data for all properties are not yet available, predictive models and existing data provide valuable insights.

| Property | Potassium 9-chloroperfluorononanoate (9Cl-PF3ONS) | Perfluorooctane sulfonate (PFOS) | Perfluorooctanoic acid (PFOA) | GenX (HFPO-DA) |

| Molecular Formula | C8ClF16KO4S | C8F17KO3S | C8HF15O2 | C6HF11O3 |

| Molecular Weight ( g/mol ) | 570.67[2] | 538.22 | 414.07 | 330.06 |

| Water Solubility | 1.26e-5 mol/L (Predicted)[4] | 680 mg/L | 3400 mg/L | High |

| Vapor Pressure | 2.24e-6 mmHg (Predicted)[4] | 0.000316 mmHg | 0.017 mmHg | 13.5 mmHg |

| LogKow (Octanol-Water Partition Coefficient) | -0.03 (Predicted)[4] | 5.29 | 4.43 | 1.89 |

| pKa | 1.58 (Predicted)[4] | < 1 | 2.5 | 2.8 |

Note: Some values for 9Cl-PF3ONS are predicted and should be interpreted with caution. Data for other PFAS are sourced from various publicly available databases.

Toxicological Profile: An Emerging Concern

The toxicological profile of Potassium 9-chloroperfluorononanoate is an area of active research. Available studies, primarily in animal models, suggest that it may pose significant health risks, exhibiting some similarities and differences compared to legacy PFAS.

Endocrine Disruption and Organ-Specific Toxicity

Research indicates that Potassium 9-chloroperfluorononanoate can act as an endocrine disruptor. Studies in rats have shown that oral administration can lead to decreased serum levels of thyroid hormones (T3 and T4) and induce thyroid gland follicular hyperplasia.[3] In zebrafish larvae, it has been observed to bind to estrogen receptors and increase levels of vitellogenin, estradiol, and testosterone.[3]

Furthermore, like many PFAS, the liver appears to be a primary target organ for 9Cl-PF3ONS toxicity. Animal studies have demonstrated its potential to cause hepatotoxicity, evidenced by increased liver weight and histopathological changes.[5]

Developmental and Reproductive Toxicity

The presence of Potassium 9-chloroperfluorononanoate has been detected in human breast milk, and its levels have been negatively correlated with infant length gain rate, suggesting potential developmental effects.[3] While comprehensive studies on its reproductive toxicity are still needed, these preliminary findings warrant further investigation into its impact on early-life development.

Environmental Fate and Degradability: A Double-Edged Sword

A key motivation for the development of replacement PFAS like Potassium 9-chloroperfluorononanoate was to create compounds with lower environmental persistence than their predecessors. The inclusion of an ether linkage and a terminal chlorine atom was intended to introduce "weak points" in the molecule, making it more susceptible to degradation.

Indeed, some studies suggest that 9Cl-PF3ONS can be degraded more readily than PFOS under certain conditions, such as through hydrothermal liquefaction.[1] However, it is crucial to understand that "more degradable" does not equate to "readily biodegradable." The perfluorinated backbone of the molecule remains highly resistant to natural degradation processes.

The degradation of 9Cl-PF3ONS can lead to the formation of various transformation products, which may themselves be persistent and have their own toxicological profiles. A proposed degradation pathway in subcritical water involves the progressive defluorination of the terminal carbon, leading to the formation of shorter-chain PFAS and ultimately mineralization to fluoride ions, carbon dioxide, and sulfate.[6]

Diagram: Conceptual Degradation Pathway of 9Cl-PF3ONS

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate | C8ClF16KO4S | CID 25210512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

Executive Summary

Chlorinated per- and polyfluoroalkyl substances (Cl-PFAS) represent a distinct, emerging subclass of fluorinated contaminants.[1][2] Unlike legacy PFAS (e.g., PFOA, PFOS), which are fully fluorinated tails attached to a functional group, Cl-PFAS incorporate chlorine atoms into the fluoroalkyl chain. This structural modification alters their physicochemical stability, transport mechanisms, and toxicological profiles.

The most prominent member of this class is F-53B (mainly 6:2 and 8:2 chlorinated polyfluoroalkyl ether sulfonates, or Cl-PFESAs), a mist suppressant used extensively in the electroplating industry as a PFOS alternative. Recent data indicates that Cl-PFAS exhibit higher bioaccumulation potentials and longer human half-lives than their perfluorinated counterparts, necessitating urgent attention in environmental monitoring and drug safety screening.

Part 1: Chemical Identity and Physicochemical Properties

Structural Characteristics

Cl-PFAS are characterized by the substitution of one or more fluorine atoms with chlorine, or the inclusion of chlorine in the terminal position of a fluoroalkyl ether chain. The presence of the C-Cl bond ($ \approx 338 \text{ kJ/mol}

Key Analytes:

-

6:2 Cl-PFESA (Major component of F-53B): $ Cl-(CF_2)_6-O-(CF_2)_2-SO_3H $

-

8:2 Cl-PFESA (Minor component of F-53B): $ Cl-(CF_2)_8-O-(CF_2)_2-SO_3H $

-

-ClPFCAs: Omega-chloroperfluorocarboxylates (e.g., $ Cl-C_nF{2n}-COOH $).[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Comparative Properties Table

| Property | PFOS (Legacy Standard) | 6:2 Cl-PFESA (F-53B Major) | Causality/Implication |

| Molecular Structure | $ C_8F_{17}SO_3^- $ | $ C_8ClF_{16}O-SO_3^- $ | Ether oxygen increases chain flexibility; Cl adds lipophilicity. |

| Human Half-Life | ~5.4 years | 15.3 years | Stronger binding affinity to serum albumin (HSA) delays renal clearance. |

| Bioaccumulation (BAF) | High | Very High | Increased lipophilicity facilitates uptake in lipid-rich tissues. |

| Water Solubility | Moderate | Lower than PFOS | Higher sorption to sediments/sludge; harder to treat in aqueous phase. |

| Acidity (pKa) | < 0 (Strong Acid) | < 0 (Strong Acid) | Fully ionized in environmental pH; high mobility in water despite lipophilicity. |

Part 2: Primary Sources and Industrial Origins[3][4]

The Metal Plating Industry (Dominant Source)

The primary environmental entry point for Cl-PFAS is the hard chrome plating industry. Following the phase-out of PFOS, manufacturers (particularly in China) shifted to F-53B as a mist suppressant to prevent hexavalent chromium aerosolization.

-

Mechanism of Release: Aerosol deposition and direct wastewater discharge.

-

Global Spread: While initially thought to be regional, Cl-PFAS have been detected in the Arctic, identifying oceanic transport as a key vector.[3]

Chlor-Alkali and Polymer Manufacturing

Recent investigations into the chlor-alkali industry (which uses Nafion-based ion-exchange membranes) and fluoropolymer manufacturing have identified Cl-PFAS as unintentional byproducts.

-

Thermal Formation: Thermal treatment of PFAS-containing salts in the presence of chloride ions (common in brine electrolysis) can generate chlorinated volatile organofluorine (VOF) products.

-

Side-Reactions: Radical reactions during the polymerization of fluorinated monomers can incorporate chlorine from solvents or initiators, creating ultra-short chain Cl-PFAS.

Part 3: Environmental Pathways and Fate

The transport of Cl-PFAS is governed by their amphiphilic nature (hydrophobic tail + hydrophilic head).

Transport Mechanisms

-

Hydrological Transport: Despite high sorption to sediments, the sulfonic acid group ensures significant solubility in water, facilitating transport from WWTP effluents to rivers and oceans.

-

Bio-amplification: Cl-PFAS magnify up the food web. Studies show trophic magnification factors (TMFs) often exceeding those of PFOS, particularly in aquatic chains (plankton

fish -

Atmospheric Transport: Unlike ionic PFAS, neutral volatile precursors (if formed) can undergo long-range atmospheric transport, though F-53B travels primarily via hydrospheric pathways (ocean currents).

Visualization: Environmental Fate & Transport

This diagram illustrates the movement of Cl-PFAS from industrial sources to biological receptors.

Caption: Pathway logic flow of Cl-PFAS from industrial emission to human bioaccumulation.

Part 4: Toxicology and Drug Development Relevance

For drug development professionals, Cl-PFAS present a critical interference risk and a toxicity case study.

Mechanism of Action: PPAR Signaling

Like legacy PFAS, Cl-PFAS act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

-